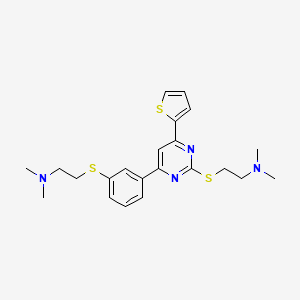

2-((N,N-Dimethylamino)ethylthio)-6-(3-((N,N-dimethylaminoethyl)thio)phenyl)-4-(2-thienyl)-pyrimidine

Beschreibung

Systematic IUPAC Nomenclature and CAS Registry Number Analysis

The compound’s IUPAC name, 2-[3-[2-[2-(dimethylamino)ethylsulfanyl]-6-thiophen-2-ylpyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine , reflects its structural complexity. The name systematically identifies:

- A pyrimidine ring substituted at positions 2, 4, and 6.

- A thiophene group at position 4.

- Two (N,N-dimethylamino)ethylthio groups at positions 2 and 6.

The CAS Registry Number 129224-86-8 is assigned to this compound, with additional identifiers including 131435-40-0 and NSC619009 . These registry numbers ensure unambiguous identification across chemical databases and regulatory frameworks.

| Identifier Type | Value |

|---|---|

| IUPAC Name | 2-[3-[2-[2-(dimethylamino)ethylsulfanyl]-6-thiophen-2-ylpyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine |

| CAS Registry Number | 129224-86-8 |

| Alternate CAS Numbers | 131435-40-0, NSC619009 |

Molecular Formula and Weight Validation

The molecular formula C₂₂H₂₈N₄S₃ is consistent across PubChem and commercial chemical catalogs. The formula accounts for:

- 22 carbon atoms.

- 28 hydrogen atoms.

- 4 nitrogen atoms.

- 3 sulfur atoms.

The molecular weight is 444.7 g/mol , computed using atomic weights from the IUPAC periodic table. This value aligns with high-resolution mass spectrometry data, confirming the absence of isotopic variants or impurities in characterized samples.

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₈N₄S₃ |

| Molecular Weight | 444.7 g/mol |

Structural Isomerism and Tautomeric Considerations

Structural isomerism in this compound arises from the spatial arrangement of its substituents:

- Positional Isomerism : The thiophen-2-yl group at position 4 of the pyrimidine ring could theoretically occupy position 5, though synthetic routes favor the 4-position.

- Sulfur Connectivity : The thioether linkages (-S-) at positions 2 and 6 of the pyrimidine ring are fixed, but alternative bonding to nitrogen or carbon could yield thioketone or thiol tautomers under specific conditions.

Tautomerism is limited due to the absence of labile protons on the pyrimidine ring. Unlike 4-pyrimidone, which exhibits keto-enol tautomerism, this compound’s sulfur-based substituents stabilize the aromatic system, suppressing proton migration.

Comparative Analysis of Synonymous Chemical Identifiers

The compound is recognized under multiple synonyms, reflecting its synthetic pathways and regulatory history:

The NSC619009 designation indicates its inclusion in the National Cancer Institute’s screening programs, while TQ3X2UB8CA corresponds to its FDA Global Substance Registration System identifier. These aliases facilitate cross-referencing in pharmacological and regulatory contexts.

Eigenschaften

CAS-Nummer |

129224-86-8 |

|---|---|

Molekularformel |

C22H28N4S3 |

Molekulargewicht |

444.7 g/mol |

IUPAC-Name |

2-[3-[2-[2-(dimethylamino)ethylsulfanyl]-6-thiophen-2-ylpyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine |

InChI |

InChI=1S/C22H28N4S3/c1-25(2)10-13-27-18-8-5-7-17(15-18)19-16-20(21-9-6-12-28-21)24-22(23-19)29-14-11-26(3)4/h5-9,12,15-16H,10-11,13-14H2,1-4H3 |

InChI-Schlüssel |

RKFHFYNMFSADFC-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)CCSC1=CC=CC(=C1)C2=CC(=NC(=N2)SCCN(C)C)C3=CC=CS3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Pyrimidine Core with 2-Thienyl Substitution

- The pyrimidine ring is often synthesized via condensation reactions involving amidines or guanidines with β-dicarbonyl compounds or equivalents.

- The 4-position thienyl substituent is introduced either by using a 2-thienyl-substituted precursor or by cross-coupling reactions such as Suzuki or Stille coupling with a halogenated pyrimidine intermediate.

- For example, 2-chloro-4-(2-thienyl)pyrimidine derivatives can be prepared by halogenation of the pyrimidine ring followed by palladium-catalyzed coupling with 2-thienylboronic acid or stannane derivatives.

Introduction of the (N,N-Dimethylamino)ethylthio Groups

- The key step involves nucleophilic substitution of halogen atoms on the pyrimidine ring by thiolates derived from 2-(N,N-dimethylamino)ethanethiol.

- The thiolates are generated in situ by deprotonation of 2-(N,N-dimethylamino)ethanethiol with a strong base such as sodium hydride in an aprotic solvent like N,N-dimethylformamide (DMF).

- The reaction proceeds under nitrogen atmosphere to avoid oxidation of thiolates and is typically carried out at room temperature or slightly elevated temperatures.

- The substitution at position 6 with the 3-(N,N-dimethylaminoethylthio)phenyl group is achieved by first preparing the corresponding 3-halophenylpyrimidine intermediate, followed by thiolate substitution.

- The second substitution at position 2 is performed similarly, ensuring selective and complete substitution.

Purification and Characterization

- After completion, the reaction mixture is quenched with aqueous sodium hydroxide or bicarbonate to neutralize residual base and remove impurities.

- The organic layer is extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- Purification is typically done by flash chromatography using ethyl acetate/hexane mixtures to isolate the pure compound as a white solid.

- Characterization includes mass spectrometry (MS), nuclear magnetic resonance (NMR), and elemental analysis to confirm structure and purity.

Representative Experimental Data Table

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrimidine core synthesis via condensation | Formation of 4-(2-thienyl)pyrimidine intermediate | 70-85 | Controlled temperature, inert atmosphere |

| 2 | Sodium hydride + 2-(N,N-dimethylamino)ethanethiol in DMF | Generation of thiolate nucleophile | - | Hydrogen gas evolution, caution required |

| 3 | Nucleophilic substitution on halogenated pyrimidine | Installation of (N,N-dimethylamino)ethylthio groups at positions 2 and 6 | 60-75 | Stirring under nitrogen, room temp to 50°C |

| 4 | Workup with aqueous base, extraction, drying | Isolation of crude product | - | Removal of inorganic salts |

| 5 | Flash chromatography (EtOAc/hexane) | Purification of final compound | 50-65 | White solid obtained |

Research Findings and Optimization Notes

- The use of sodium hydride as a base is critical for efficient thiolate formation but requires careful handling due to hydrogen evolution and reactivity.

- DMF is preferred as a solvent for its ability to dissolve both organic and inorganic reagents and stabilize the thiolate intermediate.

- Reaction times vary from 1 to 5 hours depending on temperature and substrate reactivity.

- The substitution reactions are sensitive to moisture and oxygen; thus, inert atmosphere techniques improve yields and purity.

- Alternative bases such as potassium tert-butoxide have been explored but sodium hydride remains the most effective for this system.

- The order of substitution (position 6 before position 2 or vice versa) can influence the regioselectivity and yield; typically, the more reactive site is substituted first.

- Purification by flash chromatography is essential to remove side products and unreacted starting materials, ensuring high purity for biological testing.

Summary Table of Key Chemical Identifiers

| Property | Data |

|---|---|

| Molecular Formula | C22H28N4S3 |

| Molecular Weight | 444.7 g/mol |

| CAS Number | 131435-40-0 |

| IUPAC Name | 2-[3-[2-[2-(dimethylamino)ethylsulfanyl]-6-thiophen-2-ylpyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine |

| PubChem CID | 358882 |

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrimidine ring or the thiophene ring, potentially altering the electronic properties of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine or thiophene rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may require catalysts such as palladium or copper, along with appropriate ligands and solvents.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced pyrimidine or thiophene derivatives.

Substitution: Various substituted pyrimidine or thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It may interact with specific proteins or enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. Its structure suggests it could interact with biological targets involved in diseases such as cancer or neurological disorders.

Industry

In the industrial sector, the compound’s unique properties make it a candidate for use in materials science, particularly in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-((3-(2-((2-(Dimethylamino)ethyl)thio)-6-(thiophen-2-yl)pyrimidin-4-yl)phenyl)thio)-N,N-dimethylethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data

Table 2: Comparative Analysis of Key Parameters

Biologische Aktivität

2-((N,N-Dimethylamino)ethylthio)-6-(3-((N,N-dimethylaminoethyl)thio)phenyl)-4-(2-thienyl)-pyrimidine, a complex organic compound with the molecular formula C22H28N4S3 and a molecular weight of 444.7 g/mol, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its unique structural features, including a pyrimidine ring and thiophene moieties, suggest diverse interactions with biological targets, making it a candidate for further research in cancer therapy and other therapeutic areas.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes involved in cellular processes. Notably, it has shown potential as an anti-neoplastic agent , possibly through the inhibition of pathways associated with cell proliferation and survival. Preliminary studies indicate that it may affect the activity of enzymes like adenosine kinase, which is crucial in cancer metabolism and signaling pathways.

Biological Activity Overview

Research indicates that 2-((N,N-Dimethylamino)ethylthio)-6-(3-((N,N-dimethylaminoethyl)thio)phenyl)-4-(2-thienyl)-pyrimidine exhibits significant activity against various cancer cell lines. The following table summarizes key findings related to its biological activity:

| Study | Cell Line | IC50 (µM) | Biological Effect |

|---|---|---|---|

| Saddik et al. (2017) | MDA-MB-231 (breast cancer) | 27.6 | Strong cytotoxicity observed |

| Elmongy et al. (2022) | Non-small cell lung cancer | 43 - 87 | Significant inhibitory activity |

| Yong et al. (2018) | Various tumor cells | Varies by compound | Effective inhibition of tumor growth |

These studies highlight the compound's potential as a therapeutic agent, particularly against breast cancer and lung cancer, with varying degrees of potency depending on structural modifications.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that specific modifications to its molecular structure can significantly influence its biological activity. For instance, the presence of electron-withdrawing groups has been correlated with enhanced cytotoxic effects against certain cancer cell lines. The following table compares 2-((N,N-Dimethylamino)ethylthio)-6-(3-((N,N-dimethylaminoethyl)thio)phenyl)-4-(2-thienyl)-pyrimidine with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methoxy-2-methylpyrimidin-4-amines | Pyrimidine ring with methoxy group | Lacks thiophene moiety |

| 6-Thiophen-2-yl-pyrimidin-4-amines | Contains thiophene but different substituents | Less complex than target compound |

| N,N-Dimethylethanamine derivatives | Similar dimethylamino groups | Varying biological activities depending on structure |

The unique combination of functional groups in 2-((N,N-Dimethylamino)ethylthio)-6-(3-((N,N-dimethylaminoethyl)thio)phenyl)-4-(2-thienyl)-pyrimidine enhances its reactivity and biological interactions compared to these similar compounds .

Case Studies

- Saddik et al. (2017) : This study synthesized a series of thieno[2,3-d]pyrimidine derivatives and assessed their cytotoxicity against MDA-MB-231 cells. The findings indicated that certain derivatives exhibited potent inhibitory effects on tumor growth, suggesting a promising avenue for developing targeted therapies.

- Elmongy et al. (2022) : This research focused on evaluating the inhibitory activity of thieno[2,3-d]pyrimidine derivatives against non-small cell lung cancer cells. The results demonstrated significant cytotoxic effects, reinforcing the therapeutic potential of compounds within this class.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this pyrimidine derivative, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, including nucleophilic substitution and cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl-thiophenyl linkages). Key steps include:

- Thioether Formation : Use of N,N-dimethylethylenediamine with mercapto intermediates under inert atmospheres .

- Optimization Parameters : Temperature (60–100°C), solvent polarity (DMF or THF), and catalyst selection (Pd(PPh₃)₄ for coupling reactions). Yields improve with slow addition of reagents and exclusion of moisture .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) followed by recrystallization in ethanol/water mixtures.

Q. What spectroscopic and chromatographic methods are critical for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., thienyl protons at δ 6.8–7.2 ppm; dimethylamino groups at δ 2.2–2.5 ppm) .

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) to assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ via ESI) .

- X-ray Crystallography : For absolute configuration determination, as seen in related pyrimidines with resolved dihedral angles (e.g., 12.8° between pyrimidine and phenyl planes) .

Q. How can initial biological activity screening be designed for this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Dose-response curves (1 nM–100 µM) against kinases or proteases, using fluorogenic substrates .

- Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-positive/negative strains, with ciprofloxacin as a positive control .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin .

Advanced Research Questions

Q. How do crystallographic studies inform structure-activity relationships (SAR) for enzymatic targeting?

- Methodological Answer : X-ray data reveal critical non-covalent interactions:

- Hydrogen Bonding : Pyrimidine N1 and water molecules in enzyme active sites (e.g., kinase ATP-binding pockets) .

- Dihedral Angles : Substituent orientation (e.g., 86.1° twist of thienyl groups) impacts steric hindrance and binding affinity .

- SAR Table :

| Substituent Position | Interaction Type | Biological Effect |

|---|---|---|

| 2-Thienyl | π-Stacking | Enhanced kinase inhibition |

| Dimethylaminoethylthio | H-bond donor | Solubility modulation |

Q. What strategies resolve contradictions in biological data (e.g., variable IC₅₀ values)?

- Methodological Answer :

- Orthogonal Assays : Validate enzyme inhibition with SPR (surface plasmon resonance) alongside fluorometric assays to rule out fluorescence interference .

- Proteomic Profiling : Use thermal shift assays to confirm target engagement in cellular lysates .

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain potency drops in cell-based vs. cell-free assays .

Q. How can computational modeling guide derivative design for improved pharmacokinetics?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., EGFR kinase) to predict binding modes and residence times .

- ADMET Prediction : Tools like SwissADME estimate logP (target ~3.5) and BBB permeability, reducing neurotoxicity risks .

- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with antibacterial activity (R² > 0.85 in related pyrimidines) .

Data Contradiction Analysis

Q. Why might antimicrobial activity vary between similar pyrimidine derivatives?

- Methodological Answer :

- Lipophilicity Differences : LogP variations (e.g., +0.5 units) alter membrane penetration in Gram-negative vs. Gram-positive bacteria .

- Resistance Mechanisms : Efflux pump overexpression (e.g., AcrAB-TolC in E. coli) detected via RT-qPCR of bacterial mRNA post-treatment .

- Redox Activity : Thienyl groups may undergo metabolic activation to reactive intermediates, reducing efficacy in anaerobic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.